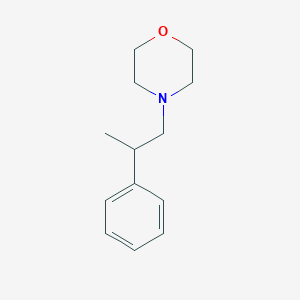
4-(2-phenylpropyl)morpholine
Vue d'ensemble
Description
4-(2-phenylpropyl)morpholine, also known as PPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPMP belongs to the class of morpholine derivatives and is a potent inhibitor of glycosphingolipid biosynthesis. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- A study focused on the synthesis of 2‐aryl‐4‐(3‐arylpropyl)morpholines, including derivatives similar to 4-(2-phenylpropyl)morpholine, exploring their pharmacological effects on the central nervous system in vivo. The research highlighted a compound, 4‐(2‐benzoylethyl)‐2‐phenyl‐3‐methyl morpholine, for its activity in MAO‐A and MAO‐B inhibition (Avramova et al., 1998).
Antimicrobial Activity
- The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide with a morpholine group, exhibited antimicrobial and modulating activity against multidrug-resistant strains of bacteria and fungi. This highlights the potential of morpholine derivatives in combating drug-resistant infections (Oliveira et al., 2015).
Structural Optimization for Medical Applications
- Research on morpholine derivatives led to the discovery of a potent, long-acting morpholine acetal human NK-1 receptor antagonist. This compound showed potential for treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Antifungal and Antibacterial Effects
- Morpholine derivatives like amorolfin have demonstrated significant inhibitory effects on yeasts, dermatophytes, and other filamentous fungi, offering potential for antifungal applications (Müller et al., 1987).
- Schiff bases of 4-(2-Aminophenyl)-Morpholines were studied for their analgesic, anti-inflammatory, antibacterial, and antifungal activities, showcasing a broad spectrum of pharmacological applications (Panneerselvam et al., 2009).
Antitumor and Antipyretic Potential
- Novel synthesis methods of morpholine derivatives have been researched for their potential in treating tumors and controlling fever, indicating the wide-ranging therapeutic applications of these compounds (Doan et al., 2016), (Shcherbyna, 2018).
General Pharmacological Importance
- Morpholine and its derivatives are recognized for their significant pharmacological importance in various medical applications, including as enzyme inhibitors and receptor affinity agents (Kourounakis et al., 2020).
Propriétés
IUPAC Name |
4-(2-phenylpropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12(13-5-3-2-4-6-13)11-14-7-9-15-10-8-14/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRENTAXEJRYOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5182129.png)
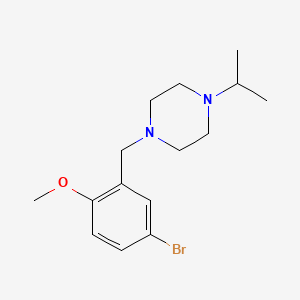
![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)
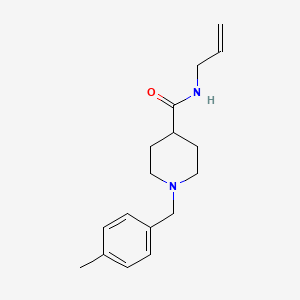
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)
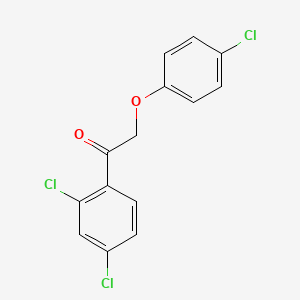
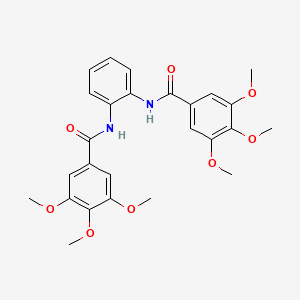
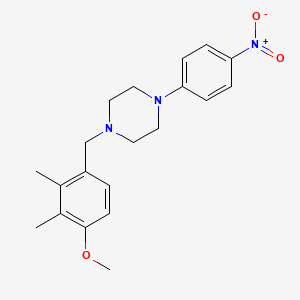


![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)